molecular formula C30H22Br2N4S2 B11706405 1-benzyl-3-[(E)-(benzylimino)(4-bromophenyl)methyl]-6-(4-bromophenyl)-1,3,5-triazine-2,4(1H,3H)-dithione

1-benzyl-3-[(E)-(benzylimino)(4-bromophenyl)methyl]-6-(4-bromophenyl)-1,3,5-triazine-2,4(1H,3H)-dithione

Cat. No.: B11706405
M. Wt: 662.5 g/mol
InChI Key: BNFDPOGGAMWXCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-BENZYL-3-[(E)-(BENZYLIMINO)(4-BROMOPHENYL)METHYL]-6-(4-BROMOPHENYL)-1,2,3,4-TETRAHYDRO-1,3,5-TRIAZINE-2,4-DITHIONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms, and is substituted with benzyl and bromophenyl groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

The synthesis of 1-BENZYL-3-[(E)-(BENZYLIMINO)(4-BROMOPHENYL)METHYL]-6-(4-BROMOPHENYL)-1,2,3,4-TETRAHYDRO-1,3,5-TRIAZINE-2,4-DITHIONE typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and carbonyl compounds.

    Introduction of Benzyl and Bromophenyl Groups: The benzyl and bromophenyl groups can be introduced through nucleophilic substitution reactions using benzyl halides and bromophenyl halides, respectively.

    Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, ensuring the correct placement of all functional groups.

Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of scalable processes such as continuous flow synthesis.

Chemical Reactions Analysis

1-BENZYL-3-[(E)-(BENZYLIMINO)(4-BROMOPHENYL)METHYL]-6-(4-BROMOPHENYL)-1,2,3,4-TETRAHYDRO-1,3,5-TRIAZINE-2,4-DITHIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).

Scientific Research Applications

1-BENZYL-3-[(E)-(BENZYLIMINO)(4-BROMOPHENYL)METHYL]-6-(4-BROMOPHENYL)-1,2,3,4-TETRAHYDRO-1,3,5-TRIAZINE-2,4-DITHIONE has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development, particularly in the design of new therapeutic agents.

    Medicine: The compound could be explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-BENZYL-3-[(E)-(BENZYLIMINO)(4-BROMOPHENYL)METHYL]-6-(4-BROMOPHENYL)-1,2,3,4-TETRAHYDRO-1,3,5-TRIAZINE-2,4-DITHIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It may inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways.

    Interaction with Receptors: The compound could interact with cellular receptors, leading to changes in cell signaling and function.

    Modulation of Gene Expression: It may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

1-BENZYL-3-[(E)-(BENZYLIMINO)(4-BROMOPHENYL)METHYL]-6-(4-BROMOPHENYL)-1,2,3,4-TETRAHYDRO-1,3,5-TRIAZINE-2,4-DITHIONE can be compared with similar compounds such as:

The uniqueness of 1-BENZYL-3-[(E)-(BENZYLIMINO)(4-BROMOPHENYL)METHYL]-6-(4-BROMOPHENYL)-1,2,3,4-TETRAHYDRO-1,3,5-TRIAZINE-2,4-DITHIONE lies in its combination of functional groups and the presence of the triazine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C30H22Br2N4S2

Molecular Weight

662.5 g/mol

IUPAC Name

1-benzyl-3-[N-benzyl-C-(4-bromophenyl)carbonimidoyl]-6-(4-bromophenyl)-1,3,5-triazine-2,4-dithione

InChI

InChI=1S/C30H22Br2N4S2/c31-25-15-11-23(12-16-25)27(33-19-21-7-3-1-4-8-21)36-29(37)34-28(24-13-17-26(32)18-14-24)35(30(36)38)20-22-9-5-2-6-10-22/h1-18H,19-20H2

InChI Key

BNFDPOGGAMWXCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=C(C2=CC=C(C=C2)Br)N3C(=S)N=C(N(C3=S)CC4=CC=CC=C4)C5=CC=C(C=C5)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.